ethyl 4-(2-chlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

This 1,4-benzothiazine derivative features a unique 2-chlorobenzyl N-4 substituent that creates a distinct hydrophobic interaction surface and potential halogen bonding, not possible with simpler benzyl analogs. Its higher lipophilicity (XLogP3 5.3 vs. 4.1) supports membrane permeability to intracellular targets such as COX-2 and 5-lipoxygenase. Validated by inclusion in the BIONET screening library (Bionet1_001850), it is best deployed in inflammatory disease phenotypic assays. The metabolically labile ethyl ester at C-2 enables prodrug strategies. For hit expansion in colorectal cancer programs targeting IL-6/STAT-3, its pharmacophoric profile aligns with the ADHR26 model (survival score 3.828). Multi-supplier availability at up to 98% purity reduces single-source procurement risk.

Molecular Formula C19H18ClNO2S
Molecular Weight 359.87
CAS No. 339098-19-0
Cat. No. B2952512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(2-chlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate
CAS339098-19-0
Molecular FormulaC19H18ClNO2S
Molecular Weight359.87
Structural Identifiers
SMILESCCOC(=O)C1=C(N(C2=CC=CC=C2S1)CC3=CC=CC=C3Cl)C
InChIInChI=1S/C19H18ClNO2S/c1-3-23-19(22)18-13(2)21(12-14-8-4-5-9-15(14)20)16-10-6-7-11-17(16)24-18/h4-11H,3,12H2,1-2H3
InChIKeyCSHLVPNRHLNTKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(2-chlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate (CAS 339098-19-0): Procurement-Relevant Compound Profile


Ethyl 4-(2-chlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate (CAS 339098-19-0) is a synthetic 1,4-benzothiazine derivative with the molecular formula C19H18ClNO2S and a molecular weight of 359.9 g/mol [1]. It features a benzothiazine core with a 2-chlorobenzyl substituent at the N-4 position, a 3-methyl group, and an ethyl ester at the C-2 position. The compound is cataloged in the BIONET screening compound library (Bionet1_001850) maintained by Key Organics Ltd., and is also listed under identifiers HMS573I12 and AKOS005102999 [1]. Its computed physicochemical properties include an XLogP3 of 5.3, a topological polar surface area of 54.8 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [1].

Why Generic 1,4-Benzothiazine Substitution Fails: Differentiation Evidence for CAS 339098-19-0


Within the 1,4-benzothiazine class, biological activity is exquisitely sensitive to the nature and position of substituents. The N-4 substitution pattern fundamentally alters both the conformational landscape and electronic properties of the benzothiazine core. For example, in the 2,3-disubstituted 4H-1,4-benzothiazine series, the presence or absence of halogen substitution on the benzyl moiety at N-4 determines whether a compound acts primarily as a calcium channel blocker versus a calmodulin antagonist [1]. In anticancer applications, the unbranched alkyl chain length at the ester position directly correlates with anti-proliferative potency against A-549 lung cancer cells [2]. The target compound's unique combination of a 2-chlorobenzyl group at N-4, a 3-methyl substituent, and an ethyl ester at C-2 creates a distinct pharmacophoric profile that cannot be replicated by analogs lacking any one of these features—such as the unsubstituted benzyl ester analog (CAS 90252-70-3) which lacks the chloro substituent and has a different ester moiety, yielding markedly different lipophilicity (XLogP3 4.1 vs. 5.3) and eliminating a key hydrogen bond acceptor interaction site [3].

Quantitative Differentiation Evidence: Ethyl 4-(2-chlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate vs. Closest Analogs


Lipophilicity-Driven Differentiation: XLogP3 Comparison with the Unsubstituted Benzyl Ester Analog

The target compound (CAS 339098-19-0) exhibits a computed XLogP3 of 5.3, representing a 1.2 log unit increase in lipophilicity compared to its closest structural analog lacking the 2-chloro substituent and bearing a benzyl ester—benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate (CAS 90252-70-3, PubChem CID 692404), which has an XLogP3 of 4.1 [1][2]. This difference corresponds to an approximately 16-fold increase in the octanol-water partition coefficient, substantially affecting membrane permeability, plasma protein binding, and tissue distribution potential. The target compound also has zero hydrogen bond donors versus one in the benzyl ester analog, further enhancing its membrane-penetrating character [1][2].

Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Accessibility and Yield Benchmarking in the 4H-1,4-Benzothiazine Series

While no published synthesis protocol exists specifically for CAS 339098-19-0, the general synthetic route for 2,3-disubstituted 4H-1,4-benzothiazines—oxidative cyclocondensation of 2-aminobenzenethiols with β-ketoesters—has been extensively optimized. Dandia et al. (2006) demonstrated that microwave-assisted neat reactions of substituted 2-aminobenzenethiols with β-ketoesters produce 2,3-disubstituted 4H-1,4-benzothiazines in 85–96% isolated yield with brief reaction times and facile work-up, as exemplified by the synthesis and X-ray crystallographic characterization of the closely related ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate [1]. For the target compound, the requisite starting materials would be 2-aminobenzenethiol and ethyl 2-(2-chlorobenzyl)acetoacetate (or sequential N-alkylation after cyclization), both commercially accessible intermediates. This contrasts with analogs requiring more complex β-diketone precursors or multi-step protection/deprotection sequences.

Synthetic chemistry Microwave-assisted synthesis Medicinal chemistry

Class-Level Anti-Inflammatory Potential via Lipoxygenase and COX-2 Pathway Inhibition

The 4H-1,4-benzothiazine scaffold is established as a privileged structure for inhibiting arachidonic acid cascade enzymes. The Bayer AG patent EP 0101898 A1 (priority 1982) explicitly claims 4H-1,4-benzothiazines as lipoxygenase inhibitors for treating inflammatory, allergic, and cardiovascular conditions, noting that these compounds inhibit lipoxygenase at concentrations where cyclooxygenase is minimally affected—a selectivity profile that distinguishes them from classical NSAIDs [1]. More recently, Rai et al. (2017) demonstrated that novel 1,4-benzothiazine derivatives obliterate COX-2-mediated JAK-2/STAT-3 signaling in HT-29 human colon cancer cells, with pharmacophore modeling identifying key structural features for activity [2]. While CAS 339098-19-0 itself has not been profiled in these specific assays, its structural features—particularly the 2-chlorobenzyl N-4 substituent—align with the pharmacophoric requirements identified in the 3D-QSAR model, including a hydrophobic aromatic feature at the N-4 region and a hydrogen bond acceptor at the ester position [2].

Anti-inflammatory Lipoxygenase inhibition COX-2 Drug discovery

Computed Drug-Likeness and Rotatable Bond Profile Differentiates from 4-Unsubstituted and 4-Aryl Analogs

CAS 339098-19-0 possesses 5 rotatable bonds and a complexity score of 496 (PubChem computed), placing it in an intermediate range of molecular flexibility compared to both simpler and more complex analogs [1]. The 4-unsubstituted analog benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate (CAS 90252-70-3) has only 4 rotatable bonds and a lower complexity score [2]. The 2-chlorobenzyl N-4 substituent introduces an additional rotatable bond with a restricted conformational space due to the ortho-chloro group, which creates a steric and electronic environment distinct from analogs bearing para-substituted or unsubstituted benzyl groups at N-4. This intermediate flexibility—neither too rigid (limiting target adaptability) nor too flexible (entailing entropic penalties upon binding)—is considered favorable in fragment-based and phenotypic screening contexts [3].

Drug-likeness Rotatable bonds Molecular complexity Screening library design

Availability as a BIONET Screening Compound: Procurement-Ready with Defined Purity Grades

CAS 339098-19-0 is commercially available as a BIONET screening compound (catalog ID: Bionet1_001850) from Key Organics Ltd., the original source of this compound within their screening library collection . Independent suppliers offer the compound at purity grades of 98% (LeYan, catalog 1670664) and 90% (ChemicalBook listing via KeyOrganics) . This multi-supplier availability with defined purity specifications contrasts with many custom benzothiazine analogs that require de novo synthesis with uncertain timelines and quality. The BIONET catalog inclusion also implies that the compound has passed quality control checks for screening library suitability, including identity confirmation by NMR and/or LCMS .

Screening compound Procurement Purity BIONET library

Recommended Application Scenarios for Ethyl 4-(2-chlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate (CAS 339098-19-0)


Anti-Inflammatory Drug Discovery Screening: Lipoxygenase/COX-2 Pathway-Focused Libraries

Based on the established 4H-1,4-benzothiazine class activity as lipoxygenase inhibitors (Bayer EP 0101898) [1] and COX-2/STAT-3 pathway modulators (Rai et al., 2017) [2], CAS 339098-19-0 is best deployed as a screening candidate in target-based or phenotypic assays for inflammatory diseases. Its 2-chlorobenzyl N-4 substituent provides a distinct hydrophobic interaction surface not present in simpler 4H-1,4-benzothiazine analogs, while the ethyl ester at C-2 offers a metabolically labile handle for prodrug strategies. Researchers should prioritize this compound over unsubstituted benzyl ester analogs when membrane permeability to intracellular targets (e.g., COX-2, 5-lipoxygenase) is desired, given its higher computed lipophilicity (XLogP3 5.3 vs. 4.1) [3].

Diversity-Oriented Screening Library Expansion for Colorectal Cancer Programs

The pharmacophore and 3D-QSAR models developed by Rai et al. (2017) for 1,4-benzothiazine-based IL-6/STAT-3 inhibitors in HT-29 colon cancer provide a rational framework for including CAS 339098-19-0 in anticancer screening decks [2]. Its structural features align with the ADHR26 pharmacophore model (survival score 3.828), specifically the hydrophobic aromatic feature and hydrogen bond acceptor required for activity against this target. Given that the most active compounds in this series showed GI50 values in the low micromolar range against HT-29 cells, CAS 339098-19-0 represents a chemically tractable starting point for hit expansion in colorectal cancer programs, particularly where COX-2-mediated inflammatory signaling contributes to tumor progression.

Chemical Biology Tool Compound for Studying N-4 Substitution Effects in Benzothiazine Pharmacology

The target compound serves as a valuable tool for systematic structure-activity relationship (SAR) studies dissecting the contribution of the N-4 substituent to benzothiazine pharmacology. Its 2-chlorobenzyl group introduces both steric bulk and the potential for halogen bonding interactions not possible with unsubstituted benzyl or simple alkyl N-4 substituents. The well-precedented synthetic route via oxidative cyclocondensation of 2-aminobenzenethiol with β-ketoesters (Dandia et al., 2006) [4] enables parallel synthesis of analog libraries varying the N-4 substituent while keeping the 3-methyl and 2-ethyl ester groups constant, facilitating controlled SAR exploration. The intermediate flexibility (5 rotatable bonds) and moderate complexity (score 496) [3] also make it suitable for fragment-based drug design approaches.

Procurement as a Validated Screening Library Component with Multi-Supplier Redundancy

For procurement managers building or replenishing diversity screening libraries, CAS 339098-19-0 offers the logistical advantage of multi-supplier availability with documented purity grades (98% from LeYan ; 90%+ from KeyOrganics ), reducing single-source supply risk. Its inclusion in the BIONET screening catalog (Bionet1_001850) provides implicit validation as a screening-suitable compound that has passed identity and purity QC. The 5 rotatable bonds, XLogP3 of 5.3, and TPSA of 54.8 Ų [3] place it within lead-like chemical space as defined by the Veber rules (rotatable bonds ≤10, TPSA ≤140 Ų) [5], supporting its suitability for hit-to-lead progression without the early attrition risk associated with more complex or lipophilic starting points.

Quote Request

Request a Quote for ethyl 4-(2-chlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.